Methyl 2,4-dibromo-5-fluorobenzoate
Overview
Description
Methyl 2,4-dibromo-5-fluorobenzoate is a chemical compound with the molecular formula C8H5Br2FO2 . It is a solid substance and has a molecular weight of 311.93 .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H5Br2FO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,1H3
. This code provides a specific description of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 311.93 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Intermediate Uses
Methyl 2,4-dibromo-5-fluorobenzoate, while not directly studied, is related to compounds that have been extensively researched. For example, the synthesis of 2,4-dibromo-5-fluorobenzonitrile, a compound closely related to this compound, has been achieved and is significant as an intermediate in the production of fluoroquinolones (Zhen Qiong et al., 1998).
Radiographic Applications
Research into the synthesis of fluoro-bromo derivatives of benzoic acid, which includes compounds similar to this compound, has shown their potential as radiographic opaques. These compounds have been found to be equal or superior in opacity to tetraiodophenolphthalein in radiographic imaging in mice (C. Sprague et al., 1953).
Chemical Synthesis and Characterization
A novel synthesis method for 2,4-dibromo-5-fluorobenzoic acid, which could be related to the production of this compound, has been developed. This method offers a practical and convenient route for preparing this compound and its intermediates (H. Chi et al., 1999).
Electrodimerization Studies
In electrochemical studies, compounds like this compound, specifically methylfluorobenzoates, have shown interesting behaviors like electrodimerization and stepwise dissociative electron transfer. These findings are significant for understanding the electrochemical properties of such compounds (A. Muthukrishnan et al., 2010).
Biomedical Imaging
In the field of biomedical imaging, similar compounds have been developed as fluorescent sensors for the detection of metal ions, like Aluminum, in living cell imaging. These sensors offer high selectivity and sensitivity, indicating a potential area of application for this compound related compounds (Xingpei Ye et al., 2014).
Environmental Studies
Compounds similar to this compound have been used in environmental studies, particularly in analyzing the transformation of pollutants in anaerobic conditions. The use of fluorinated analogs has helped in understanding the biodegradation pathways of certain pollutants (K. Londry et al., 1993).
Safety and Hazards
Methyl 2,4-dibromo-5-fluorobenzoate is classified as a warning hazard under the GHS07 pictogram . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing hands and other skin areas thoroughly after handling .
Properties
IUPAC Name |
methyl 2,4-dibromo-5-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXATRQHGCZWPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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